molecular formula C18H19IN2O3 B10903052 2-(3,5-dimethylphenoxy)-N'-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide

2-(3,5-dimethylphenoxy)-N'-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B10903052
M. Wt: 438.3 g/mol
InChI Key: KOJZLULNPAYYFQ-UKWGHVSLSA-N
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Description

2-(3,5-dimethylphenoxy)-N’-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenoxy group, an acetohydrazide moiety, and an iodinated phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N’-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N’-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The phenolic and hydrazide groups can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The iodinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodinated phenyl group in 2-(3,5-dimethylphenoxy)-N’-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide distinguishes it from its analogs. This unique feature may contribute to its enhanced reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19IN2O3

Molecular Weight

438.3 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19IN2O3/c1-11-4-12(2)6-16(5-11)24-10-17(22)21-20-9-14-8-15(19)7-13(3)18(14)23/h4-9,23H,10H2,1-3H3,(H,21,22)/b20-9-

InChI Key

KOJZLULNPAYYFQ-UKWGHVSLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)N/N=C\C2=C(C(=CC(=C2)I)C)O)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)I)C)O)C

Origin of Product

United States

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